Algestone acetonide
Overview
Description
Algestone acetonide, also known as algestone 16α,17α-acetonide or 16α,17α-isopropylidenedioxyprogesterone, is a synthetic progestin. It is a cyclic ketal derivative of algestone, specifically the 16α,17α-acetonide form. This compound was developed but never marketed .
Preparation Methods
The preparation of algestone acetonide involves several steps:
Starting Material: The synthesis begins with algestone.
Formation of Cyclic Ketal: Algestone is reacted with acetone in the presence of an acid catalyst to form the cyclic ketal at the 16α,17α positions.
Reaction Conditions: The reaction typically occurs at room temperature and may require a few hours to complete. The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Algestone acetonide undergoes various chemical reactions:
Oxidation: It can be oxidized at the 3-keto group to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying steroid chemistry and the effects of cyclic ketal formation.
Biology: Research has explored its role as a progestin, although it was never marketed.
Industry: Its synthesis and reactions provide insights into the production of similar steroid compounds.
Mechanism of Action
As a progestin, algestone acetonide mimics the action of natural progesterone. It binds to progesterone receptors in target tissues, leading to changes in gene expression that regulate reproductive and menstrual functions. The molecular targets include the progesterone receptor, and the pathways involved are those regulating the menstrual cycle and pregnancy .
Comparison with Similar Compounds
Algestone acetonide is similar to other progestins such as algestone acetophenide and 16α-hydroxyprogesterone. its unique feature is the cyclic ketal formation at the 16α,17α positions, which distinguishes it from other progestins .
Similar Compounds
- Algestone acetophenide
- 16α-hydroxyprogesterone
- 17α-hydroxyprogesterone
This uniqueness in structure may influence its binding affinity and activity at progesterone receptors, although detailed comparative studies are limited.
Properties
IUPAC Name |
8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-14(25)24-20(27-21(2,3)28-24)13-19-17-7-6-15-12-16(26)8-10-22(15,4)18(17)9-11-23(19,24)5/h12,17-20H,6-11,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWBQIAZNGURQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4968-09-6 | |
Record name | Alphasone acetonide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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